4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide
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Overview
Description
4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide is an organic compound belonging to the class of 3-alkylindoles. These compounds contain an indole moiety that carries an alkyl chain at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide involves several steps. One common method includes the reaction of 4-fluorobenzoyl chloride with 1-(1-methylpiperidin-4-yl)-1H-indole-6-amine under specific conditions to form the desired product. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide involves its interaction with specific molecular targets. It has been shown to bind to certain receptors in the brain, potentially modulating neurotransmitter activity. This interaction may involve the inhibition of protein synthesis in neuronal cells, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)benzamide: Similar structure but with a different position of the indole moiety.
4-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.
Uniqueness
4-Fluoro-N-(1-(1-methylpiperidin-4-yl)-1H-indol-6-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with specific receptors and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
823191-52-2 |
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Molecular Formula |
C21H22FN3O |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-fluoro-N-[1-(1-methylpiperidin-4-yl)indol-6-yl]benzamide |
InChI |
InChI=1S/C21H22FN3O/c1-24-11-9-19(10-12-24)25-13-8-15-4-7-18(14-20(15)25)23-21(26)16-2-5-17(22)6-3-16/h2-8,13-14,19H,9-12H2,1H3,(H,23,26) |
InChI Key |
DKDSMUOEMDNPTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C=CC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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